2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 4H-1,2,4-triazole with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes that allow for efficient and scalable synthesis. These processes often utilize microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, the triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antifungal and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar antifungal properties.
2-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride: A structurally similar compound with potential medicinal applications.
4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives: Compounds with similar biological activities.
Uniqueness
2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of applications. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2613388-66-0 |
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Molecular Formula |
C4H8ClN3O |
Molecular Weight |
149.58 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c8-2-1-4-5-3-6-7-4;/h3,8H,1-2H2,(H,5,6,7);1H |
InChI Key |
OXKRLTSOIRRLPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCO.Cl |
Purity |
95 |
Origin of Product |
United States |
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